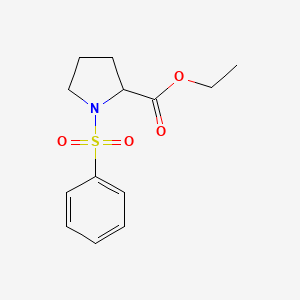
Ethyl 1-(phenylsulfonyl)prolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(phenylsulfonyl)prolinate, also known as ESPro, is an organosulfur compound that has been used in scientific research for many years. It is a derivative of the amino acid proline, which is found naturally in many proteins and enzymes. ESPro has been studied for its potential applications in numerous fields, such as biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
Antivirulence Agents Development
Ethyl 1-(phenylsulfonyl)prolinate derivatives, such as 4-vinylsulfonyl 5-phenyl prolinates, have been synthesized to target Staphylococcus aureus sortase SrtA, an enzyme critical for bacterial virulence. These compounds irreversibly inhibit SrtA by modifying the enzyme's Cys184, highlighting their potential as leads for developing new antibacterials and antivirulence agents (Kudryavtsev, Bentley, & McCafferty, 2009).
Asymmetric Synthesis
The rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes is a versatile method for producing functionalized cyclopropanes with high diastereoselectivity and enantioselectivity. This method enables the practical enantioselective synthesis of cyclopropane amino acids, demonstrating the utility of this compound in asymmetric synthesis (Davies et al., 1996).
Chemical Synthesis of Cyclopropanecarboxylic Acid Derivatives
Ethyl phenylsulfonylacetate, a related compound, has been utilized in the synthesis of 1-phenylsulfonylcyclopropanecarboxylic acid and its derivatives. This approach involves treating ethyl phenylsulfonylacetate with 1,2-dibromoethane, leading to various derivatives including esters, carboxamides, and carbamates, indicating the chemical versatility of these sulfonyl compounds in organic synthesis (Takahashi, Suzuki, & Kata, 1985).
Radical Alkenylation of C(sp3)–H Bonds
The direct alkenylation of C(sp3)–H bonds using 1,2-bis(phenylsulfonyl)ethylene demonstrates an innovative, metal-free methodology for the chemoselective substitution of methine, methylene, and aliphatic C(sp3)–H bonds. This process underscores the application of phenylsulfonyl compounds in the synthesis of structurally complex molecules, offering a straightforward strategy for carbon skeleton extension in the creation of natural products and pharmaceuticals (Amaoka et al., 2014).
Stereoselective Glycosylations
In the realm of carbohydrate chemistry, the (1S)-phenyl-2-(phenylsulfanyl)ethyl moiety, related to this compound, has facilitated the development of a general approach for the stereoselective synthesis of oligosaccharides. This methodology involves neighboring group participation to form a quasi-stable anomeric sulfonium ion, leading to the stereoselective formation of alpha-glycosides, and demonstrates the importance of phenylsulfonyl derivatives in the precise synthesis of complex biological molecules (Kim, Yang, Park, & Boons, 2005).
Propriétés
IUPAC Name |
ethyl 1-(benzenesulfonyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-2-18-13(15)12-9-6-10-14(12)19(16,17)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFAOBVTZVAIFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN1S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Trifluoromethoxy)phenyl]butanamide](/img/structure/B2725850.png)
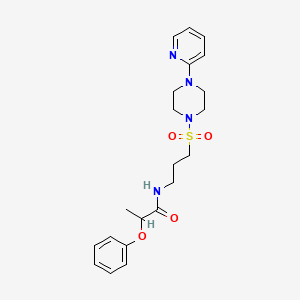

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dimethylbenzoate](/img/structure/B2725856.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)(trifluoro)methanesulfonamide](/img/structure/B2725857.png)

![4-fluoro-N-[2-[4-(5-formylthiophen-2-yl)piperazin-1-yl]sulfonylethyl]-N-methylbenzenesulfonamide](/img/structure/B2725861.png)
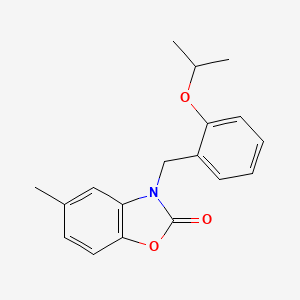
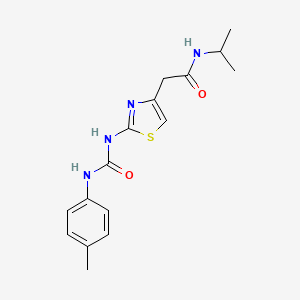

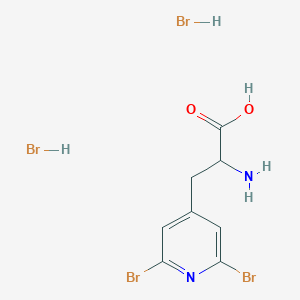
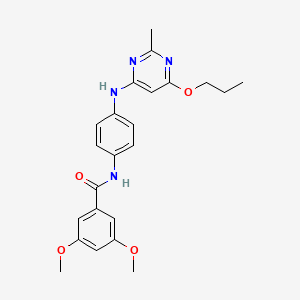
![1-{[1-(3-Fluoropyridine-4-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2725869.png)
